REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12]O)[CH:3]=1.P(Br)(Br)[Br:15].O>CCOCC>[Br:15][CH2:12][CH2:11][N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2]([CH3:1])=[CH:3]1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CN(C2=CC=CC=C12)CCO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 36-48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The separated ether-layer is quickly washed with a 10% solution of sodium bicarbonate and with water again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium chloride for 2 min.
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Reaction Time |
42 (± 6) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C=C(C2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |